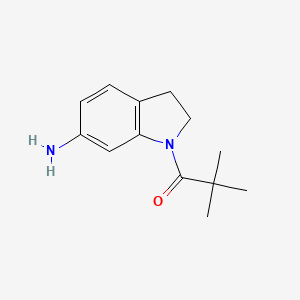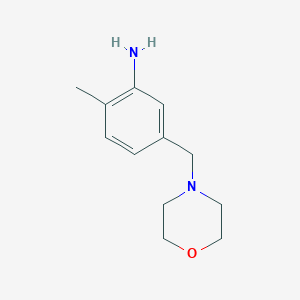
2-methyl-5-(4-morpholinylmethyl)Benzenamine
Overview
Description
2-methyl-5-(4-morpholinylmethyl)Benzenamine is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a morpholinylmethyl group . The exact structure visualization is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.28 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Pharmacological Evaluation
2-Methyl-5-(4-morpholinylmethyl)benzenamine and its derivatives have been studied for their potential pharmacological applications. For example, a study focused on synthesizing and characterizing a series of 4-(2-aminophenyl)morpholines, closely related to this compound. These compounds were evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. Significant activities in these areas were reported, indicating potential therapeutic applications (Panneerselvam, Priya, Kumar, & Saravanan, 2009).
Green Synthesis Approaches
Electrochemical synthesis of 4-morpholino-2-arylsulfonyl-benzamines, which include this compound derivatives, has been explored as a greener, one-pot procedure. This method emphasizes environmental sustainability while synthesizing compounds of potential biological significance (Nematollahi & Esmaili, 2010).
Biodegradation Studies
The biodegradation of 2-methylquinoline, a compound structurally related to this compound, has been investigated under aerobic and denitrifying conditions using activated sludge. This research provides insight into the environmental fate and degradation pathways of such compounds, which is crucial for assessing their environmental impact (Wang, Li, & Yang, 2010).
Development of Chemosensors
A derivative of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, structurally related to this compound, was identified as a selective chemosensor for Ag(+) ion. This research highlights the potential for developing sensitive chemical sensors based on morpholine derivatives (Tharmaraj, Devi, & Pitchumani, 2012).
Medicinal Chemistry Applications
In medicinal chemistry, this compound and its derivatives have been explored for various therapeutic applications, such as in the development of neurokinin-1 receptor antagonists and gastrokinetic agents. These studies demonstrate the compound's potential in drug development and therapy (Harrison et al., 2001).
properties
IUPAC Name |
2-methyl-5-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVCQTRILTZRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
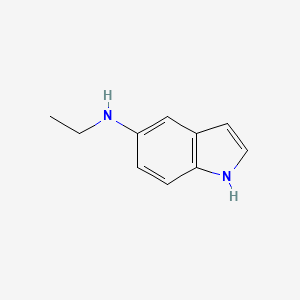
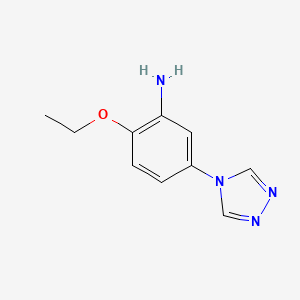


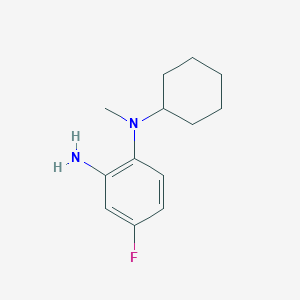
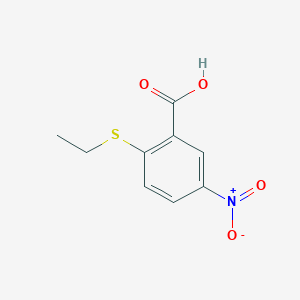
![2-[(3,5-Difluorophenyl)amino]nicotinic acid](/img/structure/B1414692.png)
![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)
